molecular formula C7H9FN2 B11921692 (5-Fluoro-6-methylpyridin-3-YL)methanamine

(5-Fluoro-6-methylpyridin-3-YL)methanamine

Cat. No.: B11921692
M. Wt: 140.16 g/mol
InChI Key: HVBXIFOILXFCLN-UHFFFAOYSA-N
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Description

(5-Fluoro-6-methylpyridin-3-YL)methanamine is a heterocyclic aromatic amine with the molecular formula C7H9FN2 and a molecular weight of 140.16 g/mol . This compound is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 6th position of the pyridine ring, with a methanamine group attached to the 3rd position. It is used primarily in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-6-methylpyridin-3-YL)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-6-methylpyridin-3-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Fluoro-6-methylpyridin-3-YL)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Fluoro-6-methylpyridin-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The methanamine group facilitates the formation of hydrogen bonds, further stabilizing the interaction. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Fluoro-6-methylpyridin-3-YL)methanamine is unique due to the presence of both fluorine and methyl groups on the pyridine ring, which imparts distinct electronic and steric properties. These features enhance its reactivity and binding affinity in various chemical and biological applications .

Properties

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

(5-fluoro-6-methylpyridin-3-yl)methanamine

InChI

InChI=1S/C7H9FN2/c1-5-7(8)2-6(3-9)4-10-5/h2,4H,3,9H2,1H3

InChI Key

HVBXIFOILXFCLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)CN)F

Origin of Product

United States

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